CK0106023: A Potent Allosteric Inhibitor of Kinesin Spindle Protein Eg5 Inducing Mitotic Arrest and Apoptosis in Cancer Cells
CK0106023: A Potent Allosteric Inhibitor of Kinesin Spindle Protein Eg5 Inducing Mitotic Arrest and Apoptosis in Cancer Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CK0106023 is a potent and specific small-molecule inhibitor of the human kinesin spindle protein (KSP), also known as Eg5 or KIF11. As a critical motor protein, Eg5 plays an essential role in the establishment and maintenance of the bipolar mitotic spindle, a prerequisite for proper chromosome segregation during mitosis. CK0106023 acts as an allosteric inhibitor, binding to a site distinct from the ATP and microtubule binding sites on the Eg5 motor domain. This inhibition prevents Eg5 from performing its function of pushing the spindle poles apart, leading to the formation of characteristic monopolar spindles. Consequently, the spindle assembly checkpoint is activated, causing a prolonged arrest of cells in mitosis. This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in proliferating cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of CK0106023, including its effects on cellular processes, quantitative data on its activity, detailed experimental protocols for its study, and visualizations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Kinesin Spindle Protein (Eg5)
The primary molecular target of CK0106023 is the kinesin spindle protein Eg5. Eg5 is a plus-end directed motor protein that is essential for the formation of a bipolar spindle during the early stages of mitosis.[1] It functions by cross-linking and sliding apart antiparallel microtubules, thereby pushing the centrosomes away from each other to establish the two poles of the mitotic spindle.
CK0106023 is a potent allosteric inhibitor of the KSP motor domain's ATPase activity with a reported Ki of 12 nM .[1][2] Unlike competitive inhibitors that bind to the active site, CK0106023 binds to a pocket on the Eg5 motor domain that is formed in the ADP-bound state. This binding traps Eg5 in a microtubule-bound state with ADP in its active site, preventing the release of ADP which is a crucial step in the ATPase cycle.[1] This allosteric inhibition effectively stalls the motor protein, preventing it from generating the outward force necessary for centrosome separation.
The inhibition of Eg5 by CK0106023 leads to a failure of the duplicated centrosomes to separate. This results in a characteristic cellular phenotype: the formation of a monopolar spindle , often described as a "rosette" of condensed chromosomes surrounding a single microtubule aster.[1] This aberrant spindle structure activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle before allowing the cell to proceed to anaphase. The persistent activation of the SAC due to the presence of the monopolar spindle leads to a prolonged arrest of the cell in mitosis (M-phase).
Quantitative Data Presentation
CK0106023 exhibits potent anti-proliferative activity across a range of human tumor cell lines. The following tables summarize key quantitative data related to its activity.
Table 1: Biochemical and Cellular Activity of CK0106023
| Parameter | Value | Reference |
| Ki for KSP/Eg5 Inhibition | 12 nM | [1][2] |
| Mean GI50 (NCI-60 Panel) | 364 nmol/L | [3] |
Table 2: Growth Inhibition (GI50) of CK0106023 in Selected Human Cancer Cell Lines
The full NCI-60 panel data for CK0106023 can be accessed through the NCI Developmental Therapeutics Program (DTP) data portal. The following are representative examples.
| Cell Line | Cancer Type | GI50 (µM) |
| HeLa | Cervical Cancer | Data not explicitly found in provided search results |
| Various | A variety of human tumor cell lines | Mean GI50 of 0.364 µM |
Note: Specific GI50 values for a wide range of cell lines from the NCI-60 screen for CK0106023 were not available in a consolidated table within the search results. The mean GI50 is reported as a measure of its broad-spectrum activity.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of CK0106023.
KSP/Eg5 ATPase Activity Assay
This assay measures the ATP hydrolysis rate of the Eg5 motor protein in the presence and absence of CK0106023 to determine its inhibitory activity. A common method is the enzyme-coupled ATPase assay.
Principle: The hydrolysis of ATP to ADP and inorganic phosphate (Pi) by Eg5 is coupled to the oxidation of NADH by lactate dehydrogenase (LDH) and pyruvate kinase (PK). The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant human Eg5 motor domain
-
Microtubules (taxol-stabilized)
-
CK0106023
-
ATPase buffer (e.g., 25 mM PIPES/KOH pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
96-well microplate reader
Procedure:
-
Prepare a reaction mixture containing ATPase buffer, PEP, NADH, PK, and LDH.
-
Add microtubules and the Eg5 enzyme to the reaction mixture in the wells of a 96-well plate.
-
Add varying concentrations of CK0106023 (or DMSO as a vehicle control) to the wells.
-
Incubate the plate at the desired temperature (e.g., 25°C) for a short period to allow the inhibitor to bind.
-
Initiate the reaction by adding ATP.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader.
-
Calculate the rate of ATP hydrolysis from the rate of NADH oxidation.
-
Plot the ATPase activity as a function of CK0106023 concentration to determine the IC50 value.
Immunofluorescence Staining for Mitotic Spindle Analysis
This technique is used to visualize the morphology of the mitotic spindle in cells treated with CK0106023.
Materials:
-
Cancer cell line (e.g., HeLa)
-
CK0106023
-
Cell culture medium and supplements
-
Glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against α-tubulin (to label microtubules)
-
Primary antibody against γ-tubulin (to label centrosomes)
-
Fluorescently labeled secondary antibodies
-
DAPI (to counterstain DNA)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a petri dish and allow them to adhere overnight.
-
Treat the cells with CK0106023 at the desired concentration and for the desired time. Include a vehicle-treated control.
-
Wash the cells with PBS.
-
Fix the cells with the chosen fixative.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer.
-
Wash the cells with PBS.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate the cells with the primary antibodies (e.g., anti-α-tubulin and anti-γ-tubulin) diluted in blocking buffer.
-
Wash the cells with PBS.
-
Incubate the cells with the appropriate fluorescently labeled secondary antibodies diluted in blocking buffer.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope and capture images.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G1, S, and G2/M) based on their DNA content.
Materials:
-
Cancer cell line
-
CK0106023
-
Cell culture medium and supplements
-
PBS
-
Trypsin-EDTA
-
Fixative (e.g., ice-cold 70% ethanol)
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and treat with CK0106023 for the desired time.
-
Harvest the cells (including both adherent and floating cells) and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark.
-
Analyze the stained cells using a flow cytometer.
-
The DNA content is measured by the fluorescence intensity of the PI.
-
The data is typically displayed as a histogram, and the percentage of cells in G1, S, and G2/M phases is quantified using cell cycle analysis software.
Mandatory Visualizations
Signaling Pathway of CK0106023-Induced Mitotic Arrest and Apoptosis
Caption: Mechanism of action of CK0106023 leading to mitotic arrest and apoptosis.
Experimental Workflow for Assessing CK0106023 Activity
Caption: Workflow for characterizing the antimitotic activity of CK0106023.
Downstream Apoptotic Signaling Pathway
Caption: Intrinsic apoptotic pathway activated by CK0106023-induced mitotic arrest.
References
- 1. Obtaining Vialed and Plated Compounds from the NCI open collection - NCI [dctd.cancer.gov]
- 2. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
